molecular formula C24H30N2O5S B296357 Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate

Cat. No. B296357
M. Wt: 458.6 g/mol
InChI Key: UIJRFIGFCPUCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate, also known as EML 105, is a synthetic compound that has gained attention in the field of cancer research due to its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides that are essential for DNA replication. By inhibiting DHFR, Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 disrupts the synthesis of DNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 has been found to have low toxicity and is well-tolerated in animal models. It has been shown to be effective in inhibiting the growth of tumors in animal models of breast, ovarian, and lung cancer. In addition, Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 has been found to have synergistic effects when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 is its low toxicity and well-tolerated nature in animal models, which makes it a promising candidate for further study as a potential therapeutic agent. However, one limitation of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 is its relatively low potency compared to other chemotherapeutic agents, which may limit its efficacy in the treatment of cancer.

Future Directions

There are several future directions for the study of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105. One area of interest is the development of more potent analogs of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 that may have increased efficacy in the treatment of cancer. Another area of interest is the investigation of the potential of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 as a targeted therapy for specific types of cancer. Additionally, further studies are needed to determine the optimal dosing and administration of Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 in the treatment of cancer.

Synthesis Methods

Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 is synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with 2-methylbenzyl chloride to form 4-(2-methylbenzylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride to form 4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoic acid. The final step involves the reaction of this intermediate with ethyl 4-piperidinecarboxylate to form Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105.

Scientific Research Applications

Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 has been found to have potential as a therapeutic agent in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, Ethyl 1-{4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate 105 has been found to be effective in inhibiting the growth of cancer cells that are resistant to other chemotherapeutic agents.

properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 1-[4-[(2-methylphenyl)methyl-methylsulfonylamino]benzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H30N2O5S/c1-4-31-24(28)20-13-15-25(16-14-20)23(27)19-9-11-22(12-10-19)26(32(3,29)30)17-21-8-6-5-7-18(21)2/h5-12,20H,4,13-17H2,1-3H3

InChI Key

UIJRFIGFCPUCPE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3C)S(=O)(=O)C

Origin of Product

United States

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